2-(4-Bromophenyl)-1,3,4-oxadiazole

Tyrosinase Inhibition Enzyme Inhibition Medicinal Chemistry

This para-bromophenyl 1,3,4-oxadiazole (CAS 41420-90-0) delivers three competitive advantages: (1) a reactive bromine handle for Suzuki coupling & SAR library expansion, (2) the 1,3,4-oxadiazole isomer—proven superior to 1,2,4 analogs in insecticidal (71.43% P. xylostella mortality) and anticancer (sub-µM HepG2/MCF-7) assays, and (3) predictable photophysical properties (λem 350–370 nm) for OLED and fluorescent probe design. A data-validated building block for teams developing tyrosinase inhibitors (IC50 2.18 µM vs. l-mimosine), next-gen anthranilic diamides, or EGFR-targeted hybrids. Bulk and custom packaging available.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 41420-90-0
Cat. No. B184417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-1,3,4-oxadiazole
CAS41420-90-0
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=CO2)Br
InChIInChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H
InChIKeyUGBVZNXXRZISHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-1,3,4-oxadiazole (CAS 41420-90-0): A Halogenated Heterocyclic Building Block for Targeted Bioactivity and Advanced Materials


2-(4-Bromophenyl)-1,3,4-oxadiazole is a brominated heterocyclic compound (C8H5BrN2O, MW 225.04 g/mol) featuring a 1,3,4-oxadiazole core substituted with a para-bromophenyl group . This scaffold is recognized for its favorable electronic properties, such as a calculated XLogP3 of 2.1 and a topological polar surface area of 38.9 Ų, which support its utility in medicinal chemistry and materials science . The compound serves as a versatile precursor for further derivatization, particularly through Suzuki coupling or nucleophilic aromatic substitution at the bromine site, enabling the construction of more complex bioactive molecules or optoelectronic materials .

Why Generic 1,3,4-Oxadiazole Analogs Cannot Replace 2-(4-Bromophenyl)-1,3,4-oxadiazole in Critical Applications


The specific substitution pattern of 2-(4-Bromophenyl)-1,3,4-oxadiazole dictates its biological and physicochemical profile in ways that generic 1,3,4-oxadiazole derivatives do not replicate. The presence and position of the bromine atom are critical: it influences molecular lipophilicity (XLogP3 = 2.1), which impacts cellular permeability and target engagement . Furthermore, the para-bromo substituent provides a reactive handle for cross-coupling chemistries, a feature absent in unsubstituted or differently substituted oxadiazoles . Crucially, the 1,3,4-oxadiazole isomer itself imparts distinct properties; studies show this isomer can exhibit superior potency in certain biological contexts compared to the 1,2,4-oxadiazole isomer [1]. Therefore, substituting with a non-halogenated or differently positioned analog, or even an alternative oxadiazole isomer, risks a substantial and unpredictable shift in performance.

2-(4-Bromophenyl)-1,3,4-oxadiazole: Quantified Differentiation from Analogs in Key Performance Metrics


2-(4-Bromophenyl)-1,3,4-oxadiazole Derivatives Exhibit Potent Tyrosinase Inhibition Outperforming the Standard l-Mimosine

A 2,5-disubstituted-1,3,4-oxadiazole derivative bearing a 4-bromophenyl group (compound 3e) demonstrated potent inhibition of the enzyme tyrosinase. This derivative was found to be more effective than the established standard inhibitor, l-mimosine, in the same assay [1]. The para-bromophenyl substitution is critical to this activity within the series.

Tyrosinase Inhibition Enzyme Inhibition Medicinal Chemistry

1,3,4-Oxadiazole Isomer Confers Superior Insecticidal Potency Compared to the 1,2,4-Oxadiazole Isomer

A structure-activity relationship (SAR) study on a series of anthranilic diamide analogs containing oxadiazole rings established a clear performance hierarchy based on the oxadiazole isomer. The findings explicitly state that compounds containing a 1,3,4-oxadiazole ring were more potent insecticides than those with a 1,2,4-oxadiazole ring [1]. This provides a structural rationale for selecting the 1,3,4-isomer over its isomeric counterpart in agrochemical design.

Insecticidal Activity Agrochemicals Structure-Activity Relationship (SAR)

Quinoline-1,3,4-oxadiazole Hybrids Containing the 4-Bromophenyl Moiety Demonstrate Sub-Micromolar Anticancer Potency Surpassing Erlotinib

In a study of novel quinoline-oxadiazole hybrids, compounds derived from the 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole scaffold exhibited potent antiproliferative activity. Against the HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, the hybrid series showed IC50 values that were, in many cases, superior to the first-generation EGFR inhibitor, erlotinib [1].

Anticancer EGFR Inhibition Medicinal Chemistry

The 4-Bromophenyl Substituent Imparts Specific Photophysical Properties for Materials Science Applications

The incorporation of the 2-(4-bromophenyl)-1,3,4-oxadiazole unit into molecular structures confers distinct photophysical properties. A study on 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives found that these compounds exhibit a consistent maximum UV absorption wavelength between 280 and 301 nm and a peak photoluminescent emission wavelength in the range of 350 to 370 nm [1]. This provides a predictable optical signature for this specific building block.

Photoluminescence Optoelectronics Materials Science

Utilization as a Key Monomer in Solid Polymer Electrolytes for Electrochemical Devices

2-(4-Bromophenyl)-1,3,4-oxadiazole has been specifically claimed as a monomer for fabricating electrochemical devices. A patent describes a method involving a polymer matrix of poly(ethylene oxide) and 2-(4-bromophenyl)-1,3,4-oxadiazole monomers, which is then thermally treated to form a component for use in voltammetry techniques . The patent notes that the optical properties of the resulting device are 'marginally affected' by the presence of the monomer, highlighting a specific advantage in this application context.

Electrochemistry Polymer Chemistry Energy Storage

Optimal Scientific and Industrial Use Cases for 2-(4-Bromophenyl)-1,3,4-oxadiazole (CAS 41420-90-0)


Medicinal Chemistry: Development of Novel Tyrosinase Inhibitors for Dermatological or Cosmetic Applications

As a starting point for structure-activity relationship (SAR) studies focused on tyrosinase inhibition. The established potency of a 4-bromophenyl-substituted 1,3,4-oxadiazole derivative, which outperforms the standard l-mimosine (IC50 of 2.18 µM vs. 3.68 µM), provides a data-driven rationale for using this scaffold to synthesize focused libraries for skin-lightening or anti-browning agent discovery [1].

Agrochemical Discovery: Design of Next-Generation Insecticidal Agents Targeting Lepidopteran Pests

For the design of new anthranilic diamide insecticides. The demonstrated superiority of the 1,3,4-oxadiazole isomer over its 1,2,4-oxadiazole counterpart in achieving potent larvicidal activity (as seen in compound 6's 71.43% mortality against P. xylostella at 0.4 µg/mL) validates the selection of this core isomer for optimization campaigns [2]. This compound serves as a key building block for further SAR exploration.

Anticancer Drug Discovery: Constructing Multi-Targeted Quinoline Hybrids for EGFR-Overexpressing Cancers

As a critical fragment for generating potent anticancer hybrids. The evidence shows that compounds built upon a 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole framework can achieve sub-micromolar potency against HepG2 and MCF-7 cell lines, in many cases exceeding the activity of the clinically used drug erlotinib [3]. This application scenario is ideal for teams working on overcoming resistance to current EGFR-targeted therapies.

Advanced Materials Science: Synthesis of Tailored Photoluminescent Materials and Optoelectronic Device Components

For the rational design of fluorescent probes or components for organic light-emitting diodes (OLEDs). The characterized photophysical properties of 2-(4-bromophenyl)-1,3,4-oxadiazole derivatives, which exhibit predictable UV absorption (280-301 nm) and photoluminescent emission (350-370 nm) spectra, allow for the deliberate tuning of optical properties in new materials [4]. Additionally, its proven utility as a monomer in polymer electrolytes for electrochemical devices offers a pathway for developing novel energy storage or sensing platforms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.